molecular formula C28H35BrN6O10 B15343248 [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate CAS No. 21615-32-7

[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate

Cat. No.: B15343248
CAS No.: 21615-32-7
M. Wt: 695.5 g/mol
InChI Key: VJADXSDIUFPTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate (hereafter referred to as Compound A) is a complex azo dye derivative. Its molecular formula is C₂₀H₂₁BrN₆O₈, with an exact mass of 552.06 g/mol . Key structural features include:

  • A central azo (-N=N-) group linking aromatic rings.
  • Bromo (Br) and nitro (NO₂) substituents on the phenyl ring, enhancing electron-withdrawing effects.
  • An ethoxy (-OCH₂CH₃) group and acetylamino (-NHCOCH₃) moiety for solubility modulation.
  • Diethylene dibutyrate esters, contributing to hydrophobicity .

Compound A is likely used in textile dyeing or specialty coatings due to its stability and colorfastness.

Properties

CAS No.

21615-32-7

Molecular Formula

C28H35BrN6O10

Molecular Weight

695.5 g/mol

IUPAC Name

2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-(2-butanoyloxyethyl)-2-ethoxyanilino]ethyl butanoate

InChI

InChI=1S/C28H35BrN6O10/c1-5-8-26(37)44-12-10-33(11-13-45-27(38)9-6-2)23-16-21(30-18(4)36)22(17-25(23)43-7-3)31-32-28-20(29)14-19(34(39)40)15-24(28)35(41)42/h14-17H,5-13H2,1-4H3,(H,30,36)

InChI Key

VJADXSDIUFPTKO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCN(CCOC(=O)CCC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate involves multiple steps, starting with the preparation of the azo compound. The key steps include:

    Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-acetylamino-2-ethoxyaniline to form the azo compound.

    Esterification: The final step involves the esterification of the azo compound with butyric acid to form the dibutyrate ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in a controlled environment to ensure high purity and yield. The process is carried out in cleanroom conditions to prevent contamination, and the reactions are monitored closely to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.

Major Products

    Oxidation: Products vary based on the oxidizing agent but can include nitro compounds and carboxylic acids.

    Reduction: Amines are the primary products of reduction reactions.

    Substitution: The major products depend on the nucleophile used but can include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reactions, making it valuable for creating new compounds .

Biology and Medicine

In biological and medical research, the compound is studied for its potential use in drug development. Its ability to undergo specific reactions makes it a candidate for creating targeted therapies .

Industry

Industrially, the compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also used in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the ethoxy and butyrate groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Structural Analogs and Modifications

Table 1: Structural and Functional Comparisons
Compound Name / CAS No. Key Structural Differences Molecular Formula Applications & Properties Toxicity/Safety Data
Compound A (Target) Diethylene dibutyrate esters C₂₀H₂₁BrN₆O₈ High hydrophobicity; textile dyes Limited data; potential NOx/Br− release
Disperse Blue 79 (12239-34-8) Diacetate esters instead of dibutyrate C₂₄H₂₆BrN₇O₁₀ Textile dye (C.I. 11345); moderate solubility Mutagenic in vitro (50 mg/L/6H)
Methyl N-[5-(acetylamino)...alaninate (CAS 94108-94-8) Methyl ester of β-alanine, no diethylene groups C₂₀H₂₁BrN₆O₈ HPLC applications; analytical standards No direct data; structurally similar to mutagenic analogs
N-[5-(acetylamino)...methoxyethyl ester (6522-67-4) Methoxyethyl ester, shorter chain C₂₁H₂₃BrN₆O₉ Enhanced solubility in polar solvents Unreported
2-[[5-(acetylamino)...chloroacetate (93965-01-6) Chloroacetate ester, higher reactivity C₂₄H₂₆BrClN₆O₁₀ Industrial coatings; reactive intermediates Contains Cl−; toxic vapors on decomposition

Physicochemical Properties

  • Solubility :
    • Compound A’s dibutyrate esters increase hydrophobicity, making it suitable for polyester dyes .
    • Disperse Blue 79 (diacetate) has moderate solubility in organic solvents, while methoxyethyl analogs (6522-67-4) are more water-miscible .
  • Stability: Bromo and nitro groups enhance UV stability but may decompose under heat, releasing NOx and Br− . Chloroacetate derivatives (93965-01-6) are less stable due to reactive Cl− .

Toxicological Profiles

  • Mutagenicity: Disperse Blue 79 showed mutagenicity in hamster fibroblast assays at 50 mg/L .
  • Decomposition Risks: All analogs release toxic NOx and halogens (Br−, Cl−) when heated, necessitating controlled industrial handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.